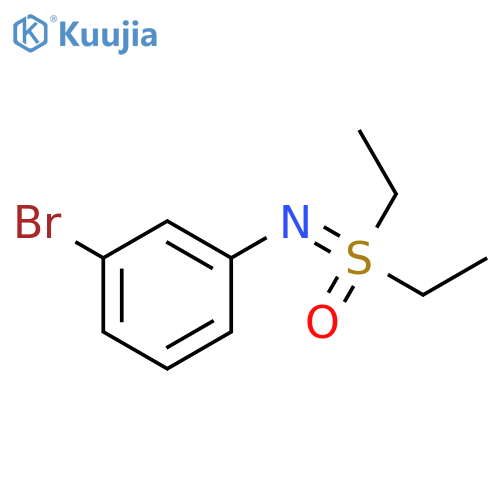

Cas no 2059941-49-8 (Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene)-)

Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene)- 化学的及び物理的性質

名前と識別子

-

- [(3-bromophenyl)imino]diethyl-lambda6-sulfanone

- (3-Bromophenyl)imino-diethyl-oxo-lambda6-sulfane

- Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene)-

-

- インチ: 1S/C10H14BrNOS/c1-3-14(13,4-2)12-10-7-5-6-9(11)8-10/h5-8H,3-4H2,1-2H3

- InChIKey: NSRUQAMYCZGIAD-UHFFFAOYSA-N

- SMILES: BrC1=CC=CC(=C1)N=S(CC)(CC)=O

計算された属性

- 水素結合ドナー数: 0

- 氢键受体数量: 2

- 重原子数量: 14

- 回転可能化学結合数: 3

- 複雑さ: 274

- トポロジー分子極性表面積: 37.8

- XLogP3: 3.4

Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene)- Pricemore >>

| Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-329142-1.0g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 1g |

$0.0 | 2023-06-07 | ||

| Enamine | EN300-329142-0.1g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 0.1g |

$930.0 | 2023-02-23 | ||

| Enamine | EN300-329142-0.5g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 0.5g |

$1014.0 | 2023-02-23 | ||

| Enamine | EN300-329142-5.0g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 5.0g |

$3065.0 | 2023-02-23 | ||

| Enamine | EN300-329142-2.5g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 2.5g |

$2071.0 | 2023-02-23 | ||

| Enamine | EN300-329142-10.0g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 10.0g |

$4545.0 | 2023-02-23 | ||

| Enamine | EN300-329142-0.25g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 0.25g |

$972.0 | 2023-02-23 | ||

| Enamine | EN300-329142-0.05g |

[(3-bromophenyl)imino]diethyl-lambda6-sulfanone |

2059941-49-8 | 0.05g |

$888.0 | 2023-02-23 |

Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene)- 関連文献

-

Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293

-

Nikolay Gerasimchuk,Andrey N. Esaulenko,Kent N. Dalley,Curtis Moore Dalton Trans., 2010,39, 749-764

-

Yang Zhang,Qiong Chen,Yan Wang,Xujun Zheng,Haiying Wang,Fahe Cao,Andrew C.-H. Sue,Hao Li Chem. Commun., 2020,56, 11887-11890

-

Abdur Rauf,Muhammad Imran,Bashir Ahmad,Dennis G. Peters,Mohammad S. Mubarak Food Funct., 2017,8, 4284-4305

-

Hai-Yang Liu,Zhen-Jie Zhang,Wei Shi,Bin Zhao,Peng Cheng,Dai-Zheng Liao,Shi-Ping Yan Dalton Trans., 2009, 4416-4419

-

Laura Rubio-Pérez,Manuel Iglesias,Julen Munárriz,Victor Polo,Pablo J. Sanz Miguel,Jesús J. Pérez-Torrente Chem. Commun., 2015,51, 9860-9863

-

Chuanchuan Fan,Ziyang Xu,Tengling Wu,Chunyan Cui,Yang Liu,Bo Liu,Jianhai Yang,Wenguang Liu Biomater. Sci., 2021,9, 5116-5126

-

Debaditya Choudhury,William T. Ramsay,Robert Kiss,Nicholas A. Willoughby,Lynn Paterson,Ajoy K. Kar Lab Chip, 2012,12, 948-953

-

Hannah K. Wagner,Hubert Wadepohl,Joachim Ballmann Chem. Sci., 2021,12, 3693-3701

Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene)-に関する追加情報

Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene) (CAS No. 2059941-49-8)

The compound Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene), with the CAS registry number 2059941-49-8, is an organic compound of significant interest in the fields of chemistry and materials science. This compound is characterized by its unique structure, which combines a benzene ring with a bromine substituent at the third position and a diethyloxido-sulfanylidene group attached to the nitrogen atom. The combination of these functional groups imparts distinctive chemical properties, making it a valuable compound for various applications.

Recent studies have highlighted the potential of Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene) in drug design and catalysis. Researchers have explored its ability to act as a versatile building block in organic synthesis, particularly in the construction of complex molecular architectures. The sulfanylidene group, which is a sulfur analog of an imine, has been shown to exhibit unique reactivity under specific reaction conditions. This has led to its use in the development of novel catalysts for industrial processes.

The synthesis of Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene) involves a multi-step process that begins with the bromination of aniline derivatives. The subsequent introduction of the diethyloxido-sulfanylidene group requires precise control over reaction conditions to ensure high yields and product purity. Recent advancements in catalytic methods have enabled more efficient and environmentally friendly syntheses of this compound.

In terms of physical properties, Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene) exhibits a melting point of approximately 125°C and is sparingly soluble in common organic solvents such as dichloromethane and ethyl acetate. Its solubility characteristics make it suitable for use in various solution-based reactions and analytical techniques.

The chemical stability of this compound has been extensively studied under different environmental conditions. Research indicates that it is stable under ambient conditions but may undergo decomposition under extreme temperatures or prolonged exposure to light. These findings are crucial for its safe handling and storage in industrial settings.

The application of Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene) extends beyond traditional chemical synthesis. Recent breakthroughs have demonstrated its potential as a precursor for advanced materials such as conductive polymers and metal-organic frameworks (MOFs). Its ability to coordinate with metal ions makes it a promising candidate for use in catalysis and sensing technologies.

In conclusion, Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene) (CAS No. 2059941-49-8) is a versatile compound with a wide range of applications in modern chemistry. Its unique structure and reactivity continue to attract the attention of researchers worldwide, driving ongoing investigations into its potential uses in drug discovery, catalysis, and materials science.

2059941-49-8 (Benzenamine, 3-bromo-N-(diethyloxido-λ4-sulfanylidene)-) Related Products

- 2106759-68-4(Ethyl 2-amino-4-bromo-3-fluorobenzoate)

- 900019-50-3(methyl 4-cyclopropanecarbonyl-1H-pyrrole-2-carboxylate)

- 1868256-46-5((3S)-3-{[(tert-butoxy)carbonyl]amino}-4,5-dimethylhexanoic acid)

- 862161-11-3(2-Hydroxy-N,N,N-trimethylethanaminium2-Aminoethanesulfonate)

- 2227686-96-4((1R)-3-amino-1-(1H-indol-3-yl)propan-1-ol)

- 1105626-26-3(1-(Pyrrolidine-2-carbonyl)azepane)

- 1803544-88-8(4-Amino-6-(aminomethyl)-3-iodo-2-(trifluoromethoxy)pyridine)

- 1220029-57-1(4-[(4-Nitrophenoxy)methyl]piperidine hydrochloride)

- 4674-50-4(Nootkatone)

- 393565-04-3(N-5-({(4-ethoxyphenyl)carbamoylmethyl}sulfanyl)-1,3,4-thiadiazol-2-yl-2-ethylbutanamide)